molecular formula C25H36CaN3O9PS B1662233 Fosamprenavir calcium CAS No. 226700-81-8

Fosamprenavir calcium

Cat. No.: B1662233
CAS No.: 226700-81-8
M. Wt: 625.7 g/mol
InChI Key: XOGQXKBFJZURRD-HQROKSDRSA-N
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Description

Fosamprenavir calcium is a prodrug of the protease inhibitor amprenavir, used primarily in the treatment of human immunodeficiency virus (HIV) infections. It is marketed under the brand names Lexiva and Telzir. This compound is designed to be metabolized in the body to release the active drug amprenavir, which inhibits the HIV-1 protease enzyme, thereby preventing the maturation of the virus .

Mechanism of Action

Target of Action

Fosamprenavir calcium is a prodrug of amprenavir, which is an inhibitor of the human immunodeficiency virus (HIV) protease . The primary target of fosamprenavir is the HIV-1 protease, an enzyme that plays a crucial role in the life cycle of the HIV-1 virus .

Mode of Action

Fosamprenavir is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed . Amprenavir, the active metabolite, inhibits the HIV-1 protease . During HIV replication, the HIV-1 protease cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes . Amprenavir interferes with this process by binding to the active site of the HIV-1 protease, thereby preventing the processing of viral Gag and Gag-Pol polyprotein precursors . This results in the formation of immature non-infectious viral particles .

Biochemical Pathways

The key biochemical pathway affected by fosamprenavir is the life cycle of the HIV-1 virus. By inhibiting the HIV-1 protease, fosamprenavir prevents the maturation of the virus, thereby reducing the number of infectious particles produced by the infected cells .

Pharmacokinetics

Fosamprenavir is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium during absorption . The peak of absorption occurs at approximately 2.5 hours . It is metabolized in the liver by the CYP3A4 enzyme . About 14% of the drug is excreted in urine, and 75% is excreted in feces . The half-life of fosamprenavir is approximately 7.7 hours .

Result of Action

The result of fosamprenavir’s action is the reduction in the number of infectious HIV-1 particles produced by infected cells . This leads to a decrease in viral load and an increase in CD4 cell counts, thereby slowing the progression of HIV-1 infection .

Action Environment

The action of fosamprenavir can be influenced by various environmental factors. For instance, the presence of certain substances in the gut can affect the absorption of fosamprenavir. Calcium carbonate, for example, can decrease the absorption of fosamprenavir, resulting in a reduced serum concentration and potentially a decrease in efficacy . Additionally, the presence of other drugs metabolized by the CYP3A4 enzyme can affect the metabolism of fosamprenavir .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fosamprenavir calcium involves multiple steps, including the esterification of amprenavir with phosphoric acid to form the phosphate ester. This is followed by the formation of the calcium salt. The process ensures the production of this compound with high purity and minimal isomer impurities .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of stearylamine as an anticaking agent during the preparation .

Scientific Research Applications

Fosamprenavir calcium is extensively used in the treatment of HIV-1 infections. It is often used in combination with other antiretroviral agents to enhance its efficacy. The compound has been studied for its pharmacokinetics, pharmacodynamics, and clinical efficacy in various populations, including treatment-naïve and treatment-experienced patients .

Comparison with Similar Compounds

  • Amprenavir
  • Lopinavir
  • Ritonavir

Comparison: Fosamprenavir calcium is unique in that it is a prodrug, designed to improve the pharmacokinetic properties of amprenavir. Compared to amprenavir, this compound has better solubility and bioavailability, allowing for reduced pill burden and improved patient compliance. When compared to other protease inhibitors like lopinavir and ritonavir, this compound offers similar efficacy but may have different side effect profiles and drug interaction potentials .

Properties

CAS No.

226700-81-8

Molecular Formula

C25H36CaN3O9PS

Molecular Weight

625.7 g/mol

IUPAC Name

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate

InChI

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/t21-,23-,24+;/m0./s1

InChI Key

XOGQXKBFJZURRD-HQROKSDRSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca]

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca]

Appearance

Assay:≥98%A crystalline solid

Key on ui other cas no.

226700-81-8

physical_description

Solid

Pictograms

Irritant; Health Hazard

solubility

White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/
6.85e-01 g/L

Synonyms

(3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-(phenylmethyl)-2-(phosphonooxy)propyl)carbamic acid C-(tetrahydro-3-furanyl) ester
fos-amprenavir
fosamprenavir
fosamprenavir calcium
GW 433908
GW 433908G
GW 908
GW-433908
GW-433908G
GW-908
GW433908
GW433908G
GW908 cpd
Lexiva
VX 175
VX-175
VX175 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Fosamprenavir Calcium exert its antiviral activity?

A1: this compound itself is a prodrug, meaning it is inactive until metabolized in the body [, ]. It is converted to its active form, Amprenavir, by cellular phosphatases, primarily in the intestinal epithelial cells []. Amprenavir acts as a human immunodeficiency virus type 1 (HIV-1) protease inhibitor [, ]. It binds to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral Gag-Pol polyproteins [, ]. This disruption in the viral life cycle results in the formation of immature, non-infectious viral particles, thus inhibiting HIV-1 replication [, ].

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several spectroscopic techniques are employed for characterization:

  • Fourier-transform infrared spectroscopy (FTIR): Used to identify functional groups and analyze the drug's interaction with excipients in formulations [, ].
  • Powder X-ray Diffraction (PXRD): Provides information about the crystalline structure of this compound, distinguishing different polymorphs [, ].
  • Nuclear Magnetic Resonance (NMR): Confirms the structure and conjugation of this compound with drug delivery systems like dendrimers [].

Q3: What are the major stability concerns for this compound?

A4: this compound exhibits degradation under acidic, basic, and oxidative conditions []. It is also susceptible to hydrolysis [].

Q4: How does the crystalline form of this compound affect its stability?

A5: The presence of water in the crystalline structure of the commercial Form I is crucial for maintaining its crystallinity []. Dehydration can lead to amorphization, potentially impacting stability [].

Q5: What is being done to improve the stability of this compound in formulations?

A6: One approach to enhancing stability involves utilizing dendrimers as drug delivery systems []. These three-dimensional polymeric structures can encapsulate this compound, potentially shielding it from degradation and improving its overall stability.

Q6: Does this compound possess any catalytic properties?

A6: this compound, as a prodrug and HIV-1 protease inhibitor, does not possess intrinsic catalytic properties. Its mechanism of action relies on binding and inhibiting the catalytic activity of the HIV-1 protease enzyme, rather than exhibiting catalytic activity itself.

Q7: Have any computational studies been conducted on this compound?

A8: While the provided papers do not delve into computational modeling of this compound, researchers have used simulations to monitor particle size distribution during crystallization []. This approach, using a crystallization calibration model, offers insights into controlling the physical properties of the drug during manufacturing.

Q8: What formulation strategies are employed to enhance the bioavailability of this compound?

A10: this compound is formulated as a prodrug specifically to improve its oral bioavailability compared to its active form, Amprenavir [, ].

Q9: Are there specific regulatory guidelines regarding the control of elemental impurities in this compound?

A11: Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3D guideline specifically addresses the control of elemental impurities in drug products like this compound []. This guideline outlines limits for elemental impurities based on their toxicity and potential for occurrence.

Q10: How is this compound metabolized in the body?

A12: this compound is rapidly hydrolyzed to Amprenavir by cellular phosphatases after absorption [, ]. Amprenavir then undergoes extensive metabolism, primarily by the cytochrome P450 3A4 enzyme in the liver [].

Q11: Does this compound have any known drug interactions?

A13: As a prodrug of Amprenavir, this compound shares its drug interaction profile, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 [, ].

Q12: What is the primary clinical application of this compound?

A14: this compound, in combination with other antiretroviral agents, is indicated for treating HIV-1 infection in adults and children [, , ].

Q13: Are there any clinical studies comparing the efficacy of this compound to other HIV-1 protease inhibitors?

A15: Yes, head-to-head clinical trials have demonstrated that the antiviral efficacy of ritonavir-boosted this compound is comparable to ritonavir-boosted Lopinavir, another HIV-1 protease inhibitor, in treatment-naïve patients [].

Q14: Is there a risk of developing resistance to this compound during treatment?

A16: While this compound, like all antiretroviral drugs, carries a risk of resistance development, it is notable for its high genetic barrier to resistance []. This characteristic makes it more challenging for the virus to develop mutations conferring resistance to the drug.

Q15: What are the most common side effects associated with this compound?

A17: The most frequently reported side effects are gastrointestinal disturbances and skin rash [, ].

Q16: Are there any ongoing efforts to develop targeted drug delivery systems for this compound?

A18: Yes, researchers are exploring the use of dendrimers as a potential targeted delivery system for this compound []. By conjugating the drug to these nano-sized polymers, it might be possible to improve its delivery to specific cells or tissues, potentially enhancing efficacy and reducing side effects.

Q17: What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?

A17: Several analytical methods are employed:

  • High-Performance Liquid Chromatography (HPLC): The most widely used technique for separating, identifying, and quantifying this compound in various matrices, including formulations [, , , ].
  • UV Spectrophotometry: A simpler and faster method for quantifying this compound in formulations [].
  • High-Performance Thin Layer Chromatography (HPTLC): Offers an alternative to HPLC for quantitative analysis [].
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used to determine trace element impurities in this compound according to ICH Q3D guidelines [].

Q18: What is a stability-indicating method, and why is it crucial for analyzing this compound?

A21: A stability-indicating method is an analytical technique that can accurately measure the active ingredient of a drug, like this compound, without interference from degradation products [, , ]. This is critical to ensuring that the drug product remains safe and effective throughout its shelf life.

Q19: How does the solubility of this compound impact its bioavailability?

A22: While the provided research does not delve into specific solubility studies, it does mention that this compound was designed to overcome the low oral bioavailability of Amprenavir [, ]. This suggests that this compound likely possesses improved solubility and dissolution characteristics compared to its active form, leading to better absorption in the gastrointestinal tract.

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